Synthesis and Purification of Deuterated Nisoldipine: A Technical Guide
Synthesis and Purification of Deuterated Nisoldipine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated nisoldipine, specifically focusing on nisoldipine-d6. This isotopically labeled analog is a critical internal standard for pharmacokinetic and metabolic studies of nisoldipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] This document outlines a plausible synthetic pathway, detailed experimental protocols, purification techniques, and relevant analytical data.
Overview of Deuterated Nisoldipine
Deuterated nisoldipine, formally named 3-methyl 5-(2-(methyl-d3)propyl-3,3,3-d3) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, is a stable isotope-labeled version of nisoldipine.[1][2] The inclusion of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantification of nisoldipine in biological matrices by mass spectrometry.[1][2]
Table 1: Properties of Nisoldipine-d6
| Property | Value | Reference |
| Formal Name | 3-methyl 5-(2-(methyl-d3)propyl-3,3,3-d3) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | [1] |
| CAS Number | 1285910-03-3 | [1] |
| Molecular Formula | C₂₀H₁₈D₆N₂O₆ | [1] |
| Formula Weight | 394.5 | [1] |
| Purity | ≥99% deuterated forms (d₁-d₆) | [1] |
Synthetic Pathway
The synthesis of deuterated nisoldipine can be achieved through a modified Hantzsch dihydropyridine synthesis. This well-established multi-component reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor.[3][4] For the synthesis of nisoldipine-d6, the key is the use of a deuterated β-ketoester, specifically isobutyl-d6 acetoacetate.
The proposed synthetic pathway involves two main stages:
-
Synthesis of Deuterated Precursor: Preparation of isobutanol-d6 and its subsequent conversion to isobutyl-d6 acetoacetate.
-
Hantzsch Dihydropyridine Synthesis: Condensation of 2-nitrobenzaldehyde, methyl acetoacetate, and the prepared isobutyl-d6 acetoacetate with a nitrogen source to yield nisoldipine-d6.
Experimental Protocols
The following are proposed detailed experimental protocols based on established chemical principles for the synthesis of nisoldipine and its precursors.
Synthesis of Isobutanol-d6
The preparation of deuterated isobutanol can be achieved by the reduction of commercially available deuterated isobutyraldehyde.
Materials:
-
Isobutyraldehyde-d7 (or a suitable deuterated isotopologue)
-
Sodium borodeuteride (NaBD₄)
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isobutyraldehyde-d7 in anhydrous methanol at 0°C (ice bath).
-
Slowly add sodium borodeuteride portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield isobutanol-d6. The product can be further purified by distillation if necessary.
Synthesis of Isobutyl-d6 Acetoacetate
This precursor can be synthesized via transesterification of a commercially available acetoacetate ester with the prepared deuterated isobutanol.
Materials:
-
Isobutanol-d6
-
Ethyl acetoacetate
-
Toluene
-
Catalyst (e.g., sodium ethoxide or a solid acid catalyst)
-
Molecular sieves (4Å)
Procedure:
-
Set up a distillation apparatus with a flask containing isobutanol-d6, a molar excess of ethyl acetoacetate, and a catalytic amount of sodium ethoxide in toluene.
-
Add activated 4Å molecular sieves to the reaction flask to remove the ethanol byproduct and drive the equilibrium towards the product.
-
Heat the mixture to reflux and collect the ethanol-toluene azeotrope.
-
Monitor the reaction progress by TLC or GC-MS until completion.
-
Cool the reaction mixture and neutralize the catalyst with a weak acid (e.g., acetic acid).
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting isobutyl-d6 acetoacetate by vacuum distillation.
Hantzsch Synthesis of Nisoldipine-d6
Materials:
-
Isobutyl-d6 acetoacetate
-
Methyl acetoacetate
-
2-Nitrobenzaldehyde
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-nitrobenzaldehyde, methyl acetoacetate, isobutyl-d6 acetoacetate, and ammonium acetate in ethanol.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
Collect the crude nisoldipine-d6 by vacuum filtration and wash the solid with cold ethanol.
-
The crude product can be further purified by recrystallization or column chromatography.
Purification of Deuterated Nisoldipine
Purification of the final product is crucial to ensure high purity for its use as an internal standard. The following methods, adapted from protocols for non-deuterated nisoldipine, are recommended.
Recrystallization
Recrystallization from a suitable solvent system, such as ethanol or methanol, is an effective method for purifying the crude product.
Procedure:
-
Dissolve the crude nisoldipine-d6 in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Column Chromatography
For higher purity, column chromatography on silica gel can be employed.
Procedure:
-
Prepare a silica gel column using a suitable solvent system, such as a mixture of cyclohexane, ethyl acetate, and toluene.
-
Dissolve the crude nisoldipine-d6 in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified nisoldipine-d6.
A reported mobile phase for the separation of nisoldipine and its impurities by HPTLC is cyclohexane–ethyl acetate–toluene (7.5:7.5:10 v/v).[5]
Table 2: Quantitative Data for Nisoldipine Purification (HPTLC Method for Non-Deuterated Analog)
| Parameter | Value | Reference |
| Recovery | 98–108% | [5] |
| Determination Limit | 0.02–0.2% | [5] |
| Regression Coefficient (r) | >0.997 | [5] |
Analytical Characterization
The identity and purity of the synthesized deuterated nisoldipine should be confirmed using various analytical techniques.
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the absence of signals corresponding to the deuterated positions, while ²H NMR will confirm the presence and location of deuterium. ¹³C NMR can also be used to verify the structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. An LC-MS compatible RP-HPLC-PDA method for nisoldipine has been developed using a C18 column with a mobile phase of acetonitrile:formic acid (0.02% v/v in water) in a 70:30 (v/v) ratio.
Experimental Workflow and Logic
The overall process from precursor synthesis to purified product can be visualized as a sequential workflow.
References
- 1. A rapid procedure for the purification of cardiac 1,4-dihydropyridine receptors from porcine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulating redox metabolism to improve isobutanol production in Shimwellia blattae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isobutyl acetoacetate | 7779-75-1 [chemicalbook.com]
- 4. Microbial engineering for the production of isobutanol: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
